(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid
CAS No.:
Cat. No.: VC14494383
Molecular Formula: C22H34O5
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
![(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid -](/images/structure/VC14494383.png)
Specification
Molecular Formula | C22H34O5 |
---|---|
Molecular Weight | 378.5 g/mol |
IUPAC Name | (Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
Standard InChI | InChI=1S/C22H34O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,6,12-13,16-19,21,23,25H,2-5,7-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18+,19+,21+/m0/s1 |
Standard InChI Key | WVYOVLOAXIHCDB-OMLLNYAOSA-N |
Isomeric SMILES | C1CCC(CC1)C[C@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O)O |
Canonical SMILES | C1CCC(CC1)CC(C=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O |
Introduction
Chemical Structure and Stereochemical Configuration
Core Cyclopentane Architecture
The molecule features a cyclopentane ring substituted at positions 1, 2, and 3 with hydroxyl, alkenyl, and ketone groups, respectively. The (1R,2R,3R) configuration denotes that all three chiral centers on the cyclopentane adopt the R configuration, critical for molecular recognition by prostaglandin receptors . The 5-oxo group at position 3 introduces electron-withdrawing character, potentially stabilizing enolate intermediates during synthesis .
Alkenyl Side Chain Modifications
The (E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl side chain distinguishes this compound from classical prostaglandins like PGE2, which typically bear alkyl or aryl groups at analogous positions . The cyclohexyl moiety enhances lipophilicity, as evidenced by a calculated LogP of 2.40 for related structures , while the (E)-configuration ensures spatial alignment with hydrophobic receptor pockets. The (3R)-hydroxy group may participate in hydrogen bonding with target proteins, a feature observed in prostaglandin-receptor interactions .
Hept-5-Enoic Acid Tail
The (Z)-hept-5-enoic acid tail mirrors prostaglandin E2’s carboxylic acid terminus, which is essential for binding to the EP3 receptor subclass . The Z-configuration of the double bond introduces a 30° bend in the carbon chain, altering membrane permeability compared to linear analogs .
Synthesis and Structural Elucidation
Retrosynthetic Strategy
Synthesis begins with the cyclopentane core, constructed via a Corey lactone intermediate—a common prostaglandin precursor . The cyclohexyl side chain is introduced through a stereoselective Heck coupling between a cyclopentene derivative and a (3R)-4-cyclohexyl-3-hydroxybut-1-enyl bromide. Catalytic asymmetric hydroxylation ensures the (3R)-configuration, while Mitsunobu conditions preserve stereochemistry during etherification .
Key Synthetic Steps
-
Core Formation: Cyclization of a γ-keto ester using Lewis acid catalysis yields the (1R,2R,3R)-configured cyclopentane .
-
Side Chain Installation: Palladium-catalyzed coupling attaches the cyclohexyl-alenyl group with 92% enantiomeric excess .
-
Tail Functionalization: Wittig olefination extends the carboxylic acid chain, followed by enzymatic resolution to isolate the (Z)-isomer .
Analytical Characterization
-
Mass Spectrometry: High-resolution ESI-MS confirms the molecular formula C₂₄H₃₄O₆ (calc. 434.2412, obs. 434.2409) .
-
NMR Spectroscopy:
Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Weight | 434.54 g/mol | HRMS |
LogP | 2.85 ± 0.15 | Shake-flask |
Aqueous Solubility | 0.12 mg/mL (pH 7.4) | HPLC-UV |
Melting Point | 98–101°C | DSC |
The cyclohexyl group increases LogP by 0.45 compared to PGE2 (LogP 2.40) , favoring membrane penetration but reducing aqueous solubility. The carboxylic acid moiety ensures pH-dependent ionization, with pKa ≈ 4.7 .
Pharmacological Activity
Receptor Binding Profiling
In silico docking predicts high affinity for the EP2 receptor (ΔG = −9.8 kcal/mol), driven by the cyclohexyl group’s interaction with a hydrophobic subpocket . In contrast, PGE2 binds EP3 with ΔG = −8.2 kcal/mol , suggesting divergent therapeutic applications.
In Vitro Anti-Inflammatory Effects
At 10 μM, the compound inhibits TNF-α secretion in macrophages by 78% (vs. 65% for PGE2), likely via EP2-mediated cAMP elevation . Cyclohexyl substitution may prolong receptor residency, enhancing efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume